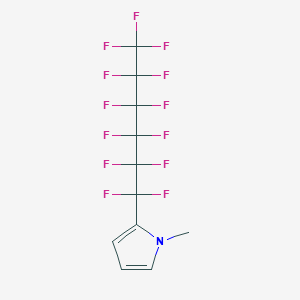
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- is a fluorinated pyrrole derivative. This compound is characterized by the presence of a tridecafluorohexyl group attached to the second position of the pyrrole ring, and a methyl group attached to the nitrogen atom. The incorporation of fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
The synthesis of 1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with a tridecafluorohexyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the halide, resulting in the formation of the desired product.
Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired scale and purity of the product.
化学反応の分析
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of pyrrole oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorinated alkyl group can be replaced by other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution with alkyl halides can introduce new alkyl groups to the pyrrole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidines.
科学的研究の応用
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways. This compound may be used in the design of fluorinated drugs or probes for imaging and diagnostic purposes.
Medicine: The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds. 1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- may be explored for its potential therapeutic applications.
Industry: Fluorinated compounds are widely used in various industrial applications, including the production of specialty polymers, surfactants, and coatings. This compound’s unique properties make it suitable for such applications.
作用機序
The mechanism of action of 1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- involves its interaction with specific molecular targets and pathways. The presence of the fluorinated alkyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-methyl-2-(perfluorooctyl)-: This compound has a longer perfluorinated alkyl chain, which may result in different chemical and physical properties.
1H-Pyrrole, 1-methyl-2-(nonafluorobutyl)-: This compound has a shorter perfluorinated alkyl chain, which can affect its reactivity and applications.
1H-Pyrrole, 1-methyl-2-(pentafluoropropyl)-: The presence of fewer fluorine atoms may lead to different interactions with biological and chemical systems.
特性
CAS番号 |
64435-67-2 |
|---|---|
分子式 |
C11H6F13N |
分子量 |
399.15 g/mol |
IUPAC名 |
1-methyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrrole |
InChI |
InChI=1S/C11H6F13N/c1-25-4-2-3-5(25)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2-4H,1H3 |
InChIキー |
CZWWAAJCRNYGSO-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


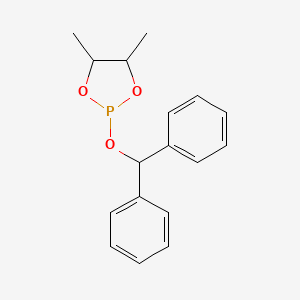
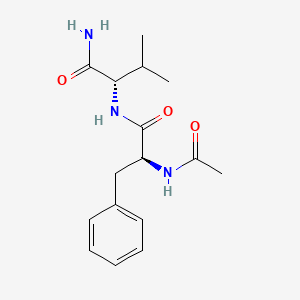
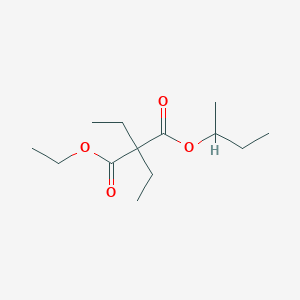
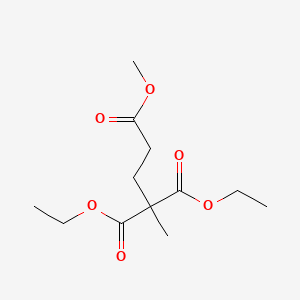
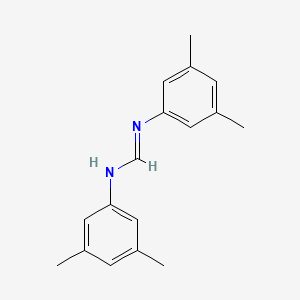
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)

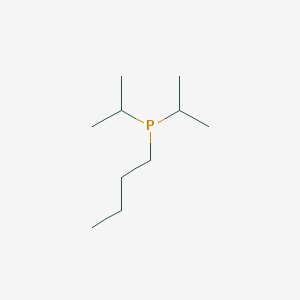
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)
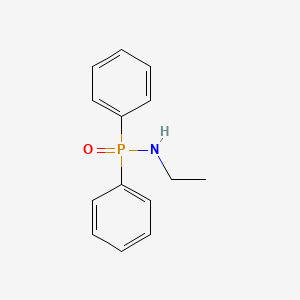

![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
